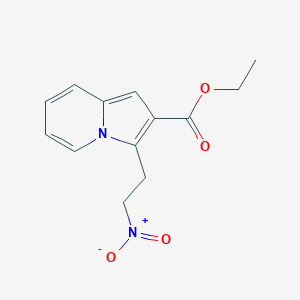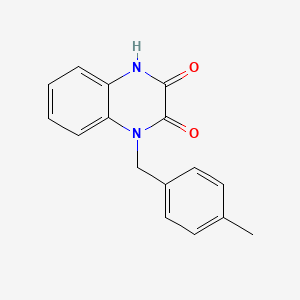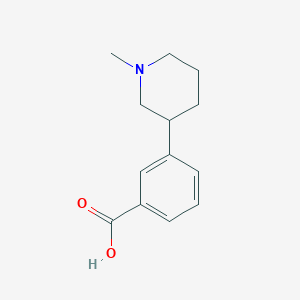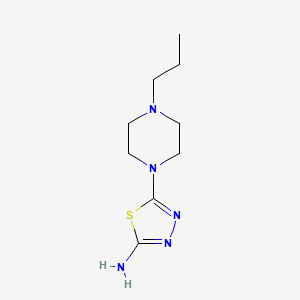![molecular formula C11H17ClN4O2 B1386904 tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate CAS No. 849751-45-7](/img/structure/B1386904.png)
tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate
Overview
Description
“tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate” is a chemical compound with the molecular formula C11H17ClN4O2 . It is a compound with potentially beneficial properties in various fields.
Molecular Structure Analysis
The molecular weight of “this compound” is 272.73 g/mol. The InChI code is 1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-6-4-5-11-7(10)12-6/h4-5H,1-3H3,(H,11,12,13,14) .Scientific Research Applications
Tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate has been widely used in scientific research, particularly in the field of organic synthesis. It has been used as a catalyst for a variety of reactions, including the synthesis of polymers, organometallic compounds, and pharmaceuticals. In addition, this compound has been used as a reagent for the synthesis of a variety of compounds, including heterocycles, amino acids, and peptides. This compound has also been used as a ligand for metal complexes, particularly in the field of coordination chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate is not well understood. However, it is believed that the tert-butyl group of this compound acts as a nucleophile, attacking the electrophilic center of the 2-chloropyrimidine ring. This reaction results in the formation of a carbamate ester, which is then further reacted with the ethylenediamine to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may be toxic to certain organisms, as it has been shown to inhibit the growth of some bacteria and fungi. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Advantages and Limitations for Lab Experiments
Tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate has several advantages for use in laboratory experiments. It is highly reactive, allowing for the rapid synthesis of a variety of compounds. In addition, this compound is relatively inexpensive, making it an attractive option for researchers on a budget. However, this compound also has several limitations. It is highly toxic, and must be handled with care in the laboratory. In addition, this compound is not always compatible with other compounds, and can react with them to form undesired products.
Future Directions
There are a variety of potential future directions for the use of tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate in scientific research. One potential application is in the synthesis of pharmaceuticals, as the reactivity of this compound could be used to synthesize a variety of compounds with desirable properties. In addition, this compound could be used to synthesize polymers and metal complexes with a variety of properties. Finally, this compound could be used to study the biochemical and physiological effects of various compounds, as its reactivity could be used to synthesize compounds with specific properties.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[2-[(2-chloropyrimidin-4-yl)amino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O2/c1-11(2,3)18-10(17)15-7-6-13-8-4-5-14-9(12)16-8/h4-5H,6-7H2,1-3H3,(H,15,17)(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGGSBPPRBPYNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide](/img/structure/B1386822.png)
![Ethyl (4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}phenyl)acetate](/img/structure/B1386824.png)
![[3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B1386825.png)

![1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386827.png)

![6-(4-Methoxybenzyl)-5,7-dimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1386833.png)
![4-{[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid](/img/structure/B1386837.png)


![tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3',4':3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate](/img/structure/B1386841.png)

![4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid](/img/structure/B1386844.png)